molecular formula C14H12O3 B101979 Benzophenone, 2-hydroxy-4'-methoxy- CAS No. 18733-07-8

Benzophenone, 2-hydroxy-4'-methoxy-

Cat. No. B101979
CAS RN: 18733-07-8
M. Wt: 228.24 g/mol
InChI Key: MPOIUZCYWIPYNC-UHFFFAOYSA-N
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Description

Benzophenone, 2-hydroxy-4'-methoxy-, also known as oxybenzone, is an organic compound that belongs to the class of benzophenones. It is widely used in sunscreens, cosmetics, and other personal care products as a UV filter to protect the skin from harmful UV radiation. Oxybenzone is a colorless to pale yellow crystalline solid with a molecular weight of 228.24 g/mol and a melting point of 62-65°C.

Mechanism of Action

Oxybenzone absorbs UV radiation in the range of 280-320 nm and undergoes a photochemical reaction to form an excited state. This excited state can either relax back to the ground state by emitting fluorescence or undergo further photochemical reactions to generate reactive species such as singlet oxygen and free radicals. These reactive species can cause damage to biomolecules such as DNA, proteins, and lipids, leading to cell death, mutagenesis, and carcinogenesis. However, Benzophenone, 2-hydroxy-4'-methoxy- has been shown to have a low potential for generating reactive species and causing phototoxicity compared to other benzophenones.
Biochemical and Physiological Effects
Oxybenzone has been reported to have estrogenic activity and can bind to the estrogen receptors in vitro. However, the extent of its estrogenic activity in vivo and its potential effects on human health are still under debate. Oxybenzone has also been shown to penetrate the skin and accumulate in various tissues such as the liver, kidney, and adipose tissue. Its potential toxicity and accumulation in the body have raised concerns about its safety for use in personal care products.

Advantages and Limitations for Lab Experiments

Oxybenzone is a widely used UV filter in personal care products, and its availability and purity make it a suitable model compound for studying the photostability, photochemistry, and phototoxicity of benzophenones. However, the potential for Benzophenone, 2-hydroxy-4'-methoxy- to generate reactive species and cause phototoxicity is lower than other benzophenones, which limits its use as a representative compound for the class of benzophenones.

Future Directions

Further research is needed to understand the potential health effects of Benzophenone, 2-hydroxy-4'-methoxy- and its accumulation in the body. The development of alternative UV filters that are safer and more effective than Benzophenone, 2-hydroxy-4'-methoxy- is also an area of active research. The use of Benzophenone, 2-hydroxy-4'-methoxy- in personal care products is regulated by various agencies such as the FDA and the EU, and the implementation of stricter regulations and guidelines for its use and disposal is necessary to reduce its environmental impact.
In conclusion, Benzophenone, 2-hydroxy-4'-methoxy- is a widely used organic compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential risks and benefits of Benzophenone, 2-hydroxy-4'-methoxy- for human health and the environment.

Scientific Research Applications

Oxybenzone has been extensively studied for its UV-absorbing properties and its potential effects on human health and the environment. It has been used as a standard reference compound in various analytical techniques such as HPLC, GC-MS, and LC-MS for the detection and quantification of benzophenones in environmental and biological samples. Oxybenzone has also been used as a model compound to study the photostability, photochemistry, and phototoxicity of benzophenones in different matrices.

properties

CAS RN

18733-07-8

Product Name

Benzophenone, 2-hydroxy-4'-methoxy-

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H12O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3

InChI Key

MPOIUZCYWIPYNC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O

Other CAS RN

18733-07-8

synonyms

(2-hydroxyphenyl)-(4-methoxyphenyl)methanone

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.61 g of (4-methoxyphenyl)(2-methoxyphenyl)methanone 52 are dissolved in dichloromethane. The mixture is cooled in an ice bath, and 3.71 g of boron tribromide-dimethyl sulfide complex are added. The mixture is warmed to room temperature and left to stir for 3 h. The reaction is then stopped by pouring into ice-water, the dichloromethane phase is separated off, and the aqueous phase is extracted several times with ethyl acetate. The combined organic phase is washed with water and sodium chloride solution, dried over sodium sulfate and concentrated. The crude product is chromatographed on silica gel with ethyl acetate/heptane. 1.26 g of the product are obtained. C14H12O3 (228.25) MS (DCl) 229.2 (M+H+)
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2.61 g
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ice water
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